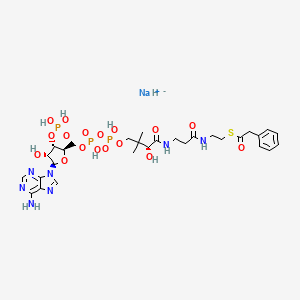![molecular formula C14H17N3O5S3 B10779670 (s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AL7099A is a small molecule with the chemical formula
C14H17N3O5S3
. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound has a complex structure featuring a thieno[3,2-e][1,2]thiazine core, which is substituted with a methoxyphenyl group and a methylamino group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AL7099A typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2]thiazine Core: This step involves the cyclization of a suitable precursor to form the thieno[3,2-e][1,2]thiazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base.
Addition of the Methylamino Group: The methylamino group is added via nucleophilic substitution, typically using methylamine under controlled conditions.
Industrial Production Methods
Industrial production of AL7099A may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
AL7099A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.
Substitution: The methoxyphenyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides, bases, and nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions include various derivatives of AL7099A, such as sulfoxides, sulfones, and substituted thieno[3,2-e][1,2]thiazine compounds .
科学的研究の応用
AL7099A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: AL7099A is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of AL7099A involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase 2, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular functions .
類似化合物との比較
Similar Compounds
AL7088A: Another thieno[3,2-e][1,2]thiazine derivative with similar structural features but different substituents.
AL7100A: A related compound with variations in the functional groups attached to the core structure.
Uniqueness
AL7099A is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase 2 sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C14H17N3O5S3 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
(4S)-2-(3-methoxyphenyl)-4-(methylamino)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C14H17N3O5S3/c1-16-12-8-17(9-4-3-5-10(6-9)22-2)25(20,21)14-11(12)7-13(23-14)24(15,18)19/h3-7,12,16H,8H2,1-2H3,(H2,15,18,19)/t12-/m1/s1 |
InChIキー |
RMOXCYSVWCHXII-GFCCVEGCSA-N |
異性体SMILES |
CN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC |
正規SMILES |
CNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
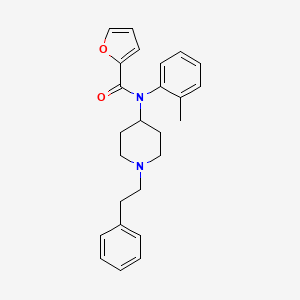
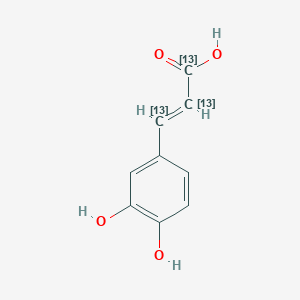

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)

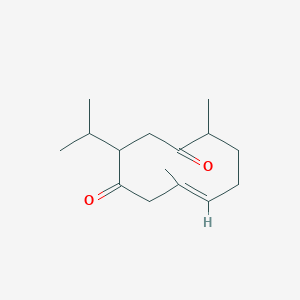
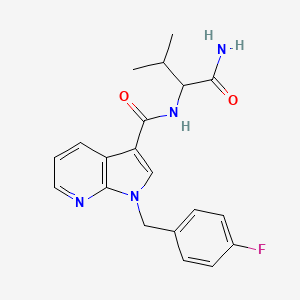
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
